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Compound of Interest

Compound Name: Trifluoroacetyl fluoride

Cat. No.: B1293501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

trifluoroacetyl fluoride (CF₃COF), a crucial building block in organic synthesis, particularly for

the introduction of fluorine into molecules to enhance pharmacological properties. This

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, along with detailed experimental protocols and a workflow for

spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of trifluoroacetyl fluoride.

Due to its gaseous state at room temperature, spectra are typically acquired in the gas phase

or in solution at low temperatures.

¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of trifluoroacetyl fluoride is characterized by two distinct signals

corresponding to the trifluoromethyl (CF₃) group and the acyl fluoride (-COF) fluorine.

Table 1: ¹⁹F NMR Data for Trifluoroacetyl Fluoride
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Functional Group
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

-COF 11.07 Quartet (q) ⁴JFF = 5.8

-CF₃ -78.86 Doublet (d) ⁴JFF = 5.8

Note: Data was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C. Chemical shifts are

referenced to an external standard. The general range for trifluoroacetyl groups is typically

between -67 to -85 ppm relative to CFCl₃[1][2][3]. Acyl fluoride chemical shifts can range from

-70 to -20 ppm[4].

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals two carbon environments: the carbonyl carbon and the

trifluoromethyl carbon. Both signals are split due to coupling with the fluorine atoms.

Table 2: ¹³C NMR Data for Trifluoroacetyl Fluoride

Carbon Atom
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling
Constants (J) [Hz]

C=O 147.0
Doublet of Quartets

(dq)

¹JCF = 371.5, ²JCF =

50.6

-CF₃
Data not explicitly

found

Quartet of Doublets

(qd)

¹JCF ≈ 283, ³JCF =

small

Note: Data for the carbonyl carbon was obtained in anhydrous hydrogen fluoride (aHF) at -70

°C[5]. The coupling constant for the trifluoromethyl carbon is estimated from data for

trifluoroacetic acid, which shows a ¹JCF of 283 Hz and a ²JCF of 44 Hz[6].

¹⁷O NMR Spectroscopy
To date, specific experimental ¹⁷O NMR data for trifluoroacetyl fluoride has not been reported

in the literature. This is likely due to the low natural abundance and quadrupolar nature of the

¹⁷O isotope, which makes its detection challenging.
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Infrared (IR) Spectroscopy
The gas-phase IR spectrum of trifluoroacetyl fluoride displays characteristic absorption

bands corresponding to the vibrational modes of its functional groups. The strong electron-

withdrawing nature of the fluorine atoms significantly influences the frequencies of these

vibrations.

Table 3: Vibrational Frequencies and Assignments for Trifluoroacetyl Fluoride

Wavenumber (cm⁻¹) Assignment

~1880 C=O stretch (ν C=O)

~1250 C-F stretch (ν C-F, acyl)

~1200 - 1100 CF₃ asymmetric stretch (νas CF₃)

~1100 CF₃ symmetric stretch (νs CF₃)

~750 C-C stretch (ν C-C)

~600 - 500 CF₃ deformation modes

50 Torsional vibration

Note: The exact peak positions can vary slightly based on the experimental conditions (e.g.,

gas pressure, resolution). The assignment of all fundamental frequencies has been reported in

the literature, with the torsional vibration located at 50 cm⁻¹[7].

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of trifluoroacetyl fluoride results in the

formation of a molecular ion and several characteristic fragment ions. The fragmentation

pattern is dictated by the relative bond strengths within the molecule.

Table 4: Mass Spectrometry Data for Trifluoroacetyl Fluoride
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m/z Ion Comments

116 [CF₃COF]⁺• Molecular Ion (M⁺•)

97 [CF₃CO]⁺ Loss of F•

69 [CF₃]⁺
Loss of •COF; often the base

peak

47 [COF]⁺ Loss of •CF₃

Note: The molecular weight of trifluoroacetyl fluoride is 116.01 g/mol [8]. The fragmentation

pattern is proposed based on common fragmentation pathways of fluorinated compounds and

trifluoroacetyl derivatives[9][10][11].

Experimental Protocols
Given that trifluoroacetyl fluoride is a gas at standard temperature and pressure, specialized

techniques are required for its spectroscopic analysis.

Gas-Phase NMR Spectroscopy
Sample Preparation: A specialized gas-tight NMR tube equipped with a valve is required.

The tube is evacuated and then filled with trifluoroacetyl fluoride gas to a desired

pressure. A small amount of a deuterated solvent (e.g., acetone-d₆) can be added to the

bottom of the tube to serve as a lock signal, though this may lead to some dissolution of the

gas.

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

For ¹⁹F and ¹³C NMR, the probe must be tuned to the respective frequencies.

Data Acquisition:

¹⁹F NMR: A standard one-pulse experiment is typically sufficient due to the high sensitivity

of the ¹⁹F nucleus. A spectral width of approximately 200 ppm, centered around -30 ppm,

should be adequate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1293501?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Trifluoroacetyl-fluoride
https://www.researchgate.net/figure/Proposed-EI-MS-fragmentation-pattern-for-di-trifluoroacetylated-derivatives-of_fig2_244744930
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412168/
https://nvlpubs.nist.gov/nistpubs/jres/049/jresv49n5p343_A1b.pdf
https://www.benchchem.com/product/b1293501?utm_src=pdf-body
https://www.benchchem.com/product/b1293501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: Due to the low natural abundance of ¹³C and the signal splitting from C-F

coupling, a larger number of scans and a longer relaxation delay may be necessary.

Proton decoupling is generally not required unless impurities are present.

Gas-Phase Infrared (IR) Spectroscopy
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a

defined path length (typically 10 cm or longer) is used. The cell is first evacuated and a

background spectrum is collected. The cell is then filled with trifluoroacetyl fluoride gas to

a known pressure.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution

of at least 1 cm⁻¹ to resolve the rotational-vibrational fine structure of the gas-phase bands.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Trifluoroacetyl fluoride gas is introduced into the ion source of the

mass spectrometer via a gas inlet system, which allows for precise control of the sample flow

rate.

Ionization: The gas molecules are bombarded with a beam of electrons, typically with an

energy of 70 eV, causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of trifluoroacetyl fluoride.
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Workflow for Spectroscopic Analysis of Trifluoroacetyl Fluoride
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Caption: Logical workflow for the spectroscopic analysis of trifluoroacetyl fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.dovepress.com/article/download/12258
https://www.researchgate.net/publication/235652735_19-Fluorine_nuclear_magnetic_resonance_chemical_shift_variability_in_trifluoroacetyl_species
https://www.dovepress.com/19-fluorine-nuclear-magnetic-resonance-chemical-shift-variability-in-t-peer-reviewed-fulltext-article-ROC
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.rsc.org/suppdata/d4/nj/d4nj02884h/d4nj02884h1.pdf
http://u-of-o-nmr-facility.blogspot.com/2012/10/isotope-effects-and-19-f-13-c-hmqc.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2012/10/isotope-effects-and-19-f-13-c-hmqc.html?m=1
https://www.researchgate.net/publication/238653974_Vibrational_Analysis_of_the_Ground_States_of_Trifluoroacetyl_Fluoride_and_Trifluoroacetyl_Chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Trifluoroacetyl-fluoride
https://www.researchgate.net/figure/Proposed-EI-MS-fragmentation-pattern-for-di-trifluoroacetylated-derivatives-of_fig2_244744930
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412168/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12412168/
https://nvlpubs.nist.gov/nistpubs/jres/049/jresv49n5p343_A1b.pdf
https://www.benchchem.com/product/b1293501#spectroscopic-data-of-trifluoroacetyl-fluoride-nmr-ir-ms
https://www.benchchem.com/product/b1293501#spectroscopic-data-of-trifluoroacetyl-fluoride-nmr-ir-ms
https://www.benchchem.com/product/b1293501#spectroscopic-data-of-trifluoroacetyl-fluoride-nmr-ir-ms
https://www.benchchem.com/product/b1293501#spectroscopic-data-of-trifluoroacetyl-fluoride-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1293501?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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